molecular formula C14H11F3N2 B2560963 4-{1-[2-(Trifluoromethyl)phenyl]-2-aziranyl}pyridine CAS No. 320423-34-5

4-{1-[2-(Trifluoromethyl)phenyl]-2-aziranyl}pyridine

Cat. No.: B2560963
CAS No.: 320423-34-5
M. Wt: 264.251
InChI Key: LGXMMBXIRKQDMV-UHFFFAOYSA-N
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Description

4-{1-[2-(Trifluoromethyl)phenyl]-2-aziranyl}pyridine is a complex organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an aziridine ring and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{1-[2-(Trifluoromethyl)phenyl]-2-aziranyl}pyridine typically involves the formation of the aziridine ring followed by the introduction of the trifluoromethyl group. One common method includes the reaction of 2-(trifluoromethyl)phenylamine with an appropriate aziridine precursor under controlled conditions. The reaction is often catalyzed by transition metals such as palladium or copper to facilitate the formation of the aziridine ring.

Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from readily available precursorsThis step is crucial as it ensures the incorporation of the trifluoromethyl group, which is essential for the compound’s unique properties .

Chemical Reactions Analysis

Types of Reactions: 4-{1-[2-(Trifluoromethyl)phenyl]-2-aziranyl}pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

4-{1-[2-(Trifluoromethyl)phenyl]-2-aziranyl}pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Fluoxetine: Contains a trifluoromethyl group and is used as an antidepressant.

    Mefloquine: Another trifluoromethyl-containing compound used as an antimalarial drug.

    Leflunomide: Used in the treatment of rheumatoid arthritis and contains a trifluoromethyl group.

Uniqueness: 4-{1-[2-(Trifluoromethyl)phenyl]-2-aziranyl}pyridine is unique due to the presence of both an aziridine ring and a pyridine moiety, which are not commonly found together in other trifluoromethyl-containing compounds. This unique combination of structural features contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

4-[1-[2-(trifluoromethyl)phenyl]aziridin-2-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2/c15-14(16,17)11-3-1-2-4-12(11)19-9-13(19)10-5-7-18-8-6-10/h1-8,13H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGXMMBXIRKQDMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N1C2=CC=CC=C2C(F)(F)F)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901326668
Record name 4-[1-[2-(trifluoromethyl)phenyl]aziridin-2-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901326668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648914
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

320423-34-5
Record name 4-[1-[2-(trifluoromethyl)phenyl]aziridin-2-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901326668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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